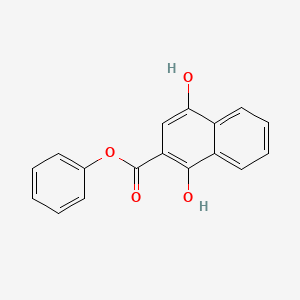

Phenyl 1,4-dihydroxy-2-naphthoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl 1,4-dihydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUXGEPGVNWEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074626 | |

| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54978-55-1 | |

| Record name | Phenyl 1,4-dihydroxy-2-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54978-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054978551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 1,4-dihydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl 1,4-dihydroxy-2-naphthoate: A Technical Guide to Synthesis and Characterization

Introduction: The Significance of Naphthoquinone Scaffolds

Naphthoquinones and their derivatives represent a privileged class of compounds, widely distributed in nature and renowned for their diverse biological activities. This family of molecules, characterized by a naphthalene ring system fused to a quinone moiety, is central to numerous biochemical processes. The inherent redox properties of the quinone unit allow these compounds to participate in electron transfer reactions, a mechanism that underpins much of their pharmacological relevance, including anticancer, anti-inflammatory, and antimicrobial properties.

This guide focuses on a specific, synthetically derived member of this family: Phenyl 1,4-dihydroxy-2-naphthoate . This molecule is the phenyl ester of 1,4-dihydroxy-2-naphthoic acid (DHNA), a crucial intermediate in the biosynthesis of menaquinone (Vitamin K₂) in bacteria.[1] The structural modification from the parent acid to its phenyl ester has significant implications for its physicochemical properties, such as lipophilicity and membrane permeability, which are critical parameters in drug development. Understanding the synthesis and robust characterization of this compound is paramount for researchers aiming to explore its potential as a therapeutic agent or a molecular probe. This document provides a comprehensive, field-proven methodology for its preparation and unequivocal structural verification.

Synthetic Strategy and Core Rationale

The synthesis of this compound is most logically achieved through the direct esterification of its constituent precursors: 1,4-dihydroxy-2-naphthoic acid (DHNA) and phenol.

Retrosynthetic Analysis:

Figure 1: Retrosynthetic approach for the target molecule.

The primary challenge lies not in the esterification itself, but in selecting a method that is compatible with the sensitive dihydroxy-naphthalene core, which is prone to oxidation. Harsh acidic conditions typical of Fischer esterification are unsuitable. Therefore, a milder, more controlled approach is necessary.

The Steglich esterification emerges as the ideal strategy.[2][3] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). The causality for this choice is threefold:

-

Mild Conditions: The reaction proceeds efficiently at room temperature, preserving the integrity of the sensitive dihydroxy functional groups.

-

High Efficacy: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the phenol.[3]

-

Catalytic Enhancement: DMAP acts as an acyl transfer agent, further accelerating the reaction by forming an even more reactive intermediate, preventing side reactions and improving yield.[3][4]

The precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), is a known bacterial metabolite and can be synthesized chemically via the carboxylation of 1,4-dihydroxynaphthalene using an alkali metal alcoholate and carbon dioxide gas.[1][5] This guide assumes DHNA is available as a starting material.

Experimental Protocols

Part A: Synthesis of this compound

This protocol details the Steglich esterification of 1,4-dihydroxy-2-naphthoic acid with phenol.

Materials:

-

1,4-Dihydroxy-2-naphthoic acid (DHNA) (1.0 eq)

-

Phenol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Hexanes

-

0.5 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,4-dihydroxy-2-naphthoic acid (1.0 eq) and anhydrous DCM.

-

Add phenol (1.1 eq) and DMAP (0.1 eq) to the suspension and stir until all solids are dissolved, or for 10 minutes.

-

In a separate beaker, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath). A white precipitate, dicyclohexylurea (DCU), will begin to form.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Part B: Characterization of the Synthesized Product

Unequivocal characterization is essential to confirm the identity and purity of the final compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra. The use of DMSO-d₆ is often advantageous as the phenolic -OH protons are typically observable as distinct singlets.

2. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet or as a thin film on a salt plate (if the compound is an oil) or using an Attenuated Total Reflectance (ATR) accessory.

3. Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to confirm the exact mass.

4. Melting Point (MP):

-

Determine the melting point of the purified, dry solid using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

Data Interpretation and Validation

The collective data from the characterization techniques provide a self-validating system to confirm the synthesis of this compound.

Expected Characterization Data

| Technique | Parameter | Expected Observation | Rationale/Interpretation |

| Appearance | Physical State | Crystalline Solid | Confirms the isolated nature of the compound. |

| HRMS (ESI) | [M+H]⁺ or [M-H]⁻ | m/z calculated for C₁₇H₁₂O₄ | Confirms the molecular formula and weight. |

| ¹H NMR | Chemical Shifts (δ) | ~9.0-10.0 ppm (2H, s, -OH), ~7.0-8.5 ppm (9H, m, Ar-H) | Signals correspond to phenolic, naphthyl, and phenyl protons. |

| ¹³C NMR | Chemical Shifts (δ) | ~165-170 ppm (C=O), ~110-160 ppm (Ar-C) | Confirms the presence of the ester carbonyl and aromatic carbons. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3500-3200 (broad, O-H), ~1720 (strong, C=O), 1300-1000 (C-O) | Confirms key functional groups: hydroxyls, aryl ester carbonyl, and ester C-O bond.[6][7][8][9] |

| Melting Point | Range (°C) | Sharp, defined range (e.g., 220 °C for parent acid)[10] | Indicates the purity of the synthesized compound. |

Note: Exact NMR chemical shifts are solvent-dependent and should be confirmed by 2D NMR techniques (COSY, HSQC) for unambiguous assignment.

Visualized Workflows

The logical flow of the synthesis and characterization processes can be visualized to provide a clear overview of the entire protocol.

Figure 2: Synthetic workflow from precursors to pure product.

Figure 3: Logical flow for the structural validation process.

Conclusion and Future Outlook

This guide provides a robust and reliable framework for the synthesis and characterization of this compound. The use of Steglich esterification ensures a mild and efficient conversion, while the multi-technique characterization workflow guarantees the structural integrity and purity of the final product. As a derivative of the biologically significant DHNA, this phenyl ester is a compelling candidate for further investigation. Its modified lipophilicity may enhance its potential as an aryl hydrocarbon receptor (AhR) agonist or antagonist, or as an anti-inflammatory agent, areas where the parent acid has shown promise.[1][11][12][13] The methodologies detailed herein provide the essential foundation for researchers and drug development professionals to produce this compound with confidence and explore its full therapeutic potential.

References

- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US5599971A - Method for producing 1,4-dihydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. 1,4-二羟基-2-萘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Mechanism of action of Phenyl 1,4-dihydroxy-2-naphthoate

An In-Depth Technical Guide on the Putative Mechanism of Action of Phenyl 1,4-dihydroxy-2-naphthoate

Executive Summary

This compound is a synthetic organic compound whose biological activities and mechanism of action are not extensively documented in publicly available scientific literature. However, its core chemical scaffold, a 1,4-dihydroxynaphthalene moiety, is structurally related to the biologically active 1,4-naphthoquinones. This relationship allows for the formulation of a plausible mechanism of action centered on the principles of redox cycling and the induction of oxidative stress. This guide proposes a putative mechanism for this compound, drawing parallels with well-characterized analogues like menadione and juglone. We hypothesize that this compound undergoes intracellular oxidation to its corresponding quinone, which then participates in redox cycles, leading to the generation of reactive oxygen species (ROS). The resulting quinone can also act as a Michael acceptor, covalently modifying cellular nucleophiles such as glutathione and critical protein thiols, thereby disrupting cellular redox homeostasis and triggering downstream signaling pathways that can lead to cytotoxicity. This document provides a detailed theoretical framework for this mechanism and outlines experimental protocols to validate these hypotheses, aimed at guiding future research for drug development professionals and scientists.

Introduction and Current Knowledge Gap

This compound belongs to the naphthoate class of chemical compounds. A thorough review of the existing scientific literature reveals a significant gap in our understanding of its biological effects and mechanism of action. Most of the available information pertains to its role as a chemical intermediate in the synthesis of polymers and other organic molecules.

Despite the lack of direct biological studies, the chemical structure of this compound provides a strong basis for postulating a mechanism of action. The presence of the 1,4-dihydroxy-naphthalene core is the key to its potential bioactivity. This hydroquinone structure is the reduced form of a 1,4-naphthoquinone. The interconversion between these two forms is a well-established mechanism for the biological activity of many natural and synthetic quinones, which are known for their diverse pharmacological effects, including anticancer, antibacterial, and antifungal properties.

This guide, therefore, aims to bridge the current knowledge gap by proposing a detailed, plausible mechanism of action for this compound based on established principles of quinone biochemistry.

Proposed Mechanism of Action: A Hypothesis Driven by Chemical Analogy

We propose a multi-faceted mechanism of action for this compound that is initiated by its intracellular oxidation and subsequent redox cycling. This process is hypothesized to have two major downstream consequences: the generation of significant oxidative stress and the covalent modification of key cellular components.

Intracellular Oxidation and Redox Cycling

Upon entering a cell, the 1,4-dihydroxy (hydroquinone) form of this compound can be oxidized to its corresponding 1,4-naphthoquinone. This oxidation can occur through several enzymatic and non-enzymatic pathways. One-electron oxidation, often catalyzed by enzymes such as cytochrome P450 reductase, results in the formation of a highly reactive semiquinone radical. This radical can then donate its electron to molecular oxygen (O₂) to generate the superoxide radical (O₂⁻), a primary reactive oxygen species, while being oxidized to the quinone form.

The newly formed quinone can then be reduced back to the semiquinone or hydroquinone by cellular reductases, consuming reducing equivalents like NADPH in the process. This futile cycle, known as redox cycling, can continuously generate a large flux of superoxide radicals, leading to a state of severe oxidative stress. Superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH).

Caption: Proposed redox cycling of this compound.

Covalent Modification of Cellular Nucleophiles

The oxidized quinone form of this compound is an electrophilic Michael acceptor. This property allows it to react with soft nucleophiles within the cell, most notably the thiol groups (-SH) of cysteine residues. Two critical targets for this covalent modification are:

-

Glutathione (GSH): Glutathione is the most abundant intracellular antioxidant. Its depletion through conjugation with the naphthoquinone exacerbates the oxidative stress induced by redox cycling, as the cell's primary defense against ROS is compromised.

-

Protein Thiols: Cysteine residues are often found in the active sites of enzymes and are critical for the function of many proteins. Covalent modification of these residues can lead to enzyme inactivation and disruption of cellular signaling pathways. For example, many phosphatases and caspases, which contain critical cysteine residues in their active sites, are susceptible to inactivation by quinones.

Downstream Cellular Consequences

The combined effects of rampant ROS production and depletion of cellular nucleophiles can trigger a cascade of deleterious downstream events:

-

Mitochondrial Dysfunction: Mitochondria are both a major source of and a primary target for ROS. Oxidative damage to mitochondrial membranes and enzymes can lead to a loss of mitochondrial membrane potential, impaired ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.

-

DNA Damage: ROS, particularly the hydroxyl radical, can cause significant damage to DNA, leading to strand breaks and base modifications. This can trigger cell cycle arrest and, if the damage is irreparable, apoptosis.

-

Activation of Stress-Activated Protein Kinases (SAPKs): Oxidative stress is a potent activator of signaling pathways mediated by kinases such as JNK and p38 MAPK, which in turn can regulate cell fate decisions, including apoptosis.

-

Apoptosis: The culmination of mitochondrial dysfunction, DNA damage, and activation of stress pathways can lead to the programmed cell death of the affected cells.

Experimental Protocols for Mechanistic Validation

To investigate the proposed mechanism of action, a series of in vitro experiments can be performed. The following protocols provide a framework for testing the core tenets of the hypothesis.

Assay for Intracellular ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.

Methodology:

-

Cell Culture: Plate cells (e.g., a relevant cancer cell line) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Probe Loading: Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 10 µM H₂DCFDA in PBS for 30 minutes at 37°C in the dark.

-

Compound Treatment: Wash the cells twice with PBS to remove excess probe. Add fresh culture medium containing various concentrations of this compound (and appropriate vehicle and positive controls, such as H₂O₂).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Kinetic Reading: Continue to measure the fluorescence at regular intervals (e.g., every 15 minutes) for a period of 2-4 hours at 37°C.

-

Data Analysis: Subtract the time-zero reading from all subsequent time points for each well. Plot the change in fluorescence over time for each concentration of the compound.

Caption: Workflow for intracellular ROS detection assay.

Assay for Glutathione (GSH) Depletion

This protocol measures the levels of intracellular GSH using a commercially available kit, often based on the reaction of GSH with a reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Methodology:

-

Cell Culture and Treatment: Plate cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a defined period (e.g., 6 hours).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the manufacturer's protocol for the chosen GSH assay kit.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization.

-

GSH Measurement: Perform the GSH assay on the lysates according to the kit's instructions. This typically involves mixing the lysate with the provided reagents and measuring the absorbance at a specific wavelength (e.g., 412 nm for DTNB-based assays).

-

Data Analysis: Normalize the GSH levels to the protein concentration for each sample. Express the results as a percentage of the GSH level in the vehicle-treated control cells.

Table 1: Hypothetical Data for Mechanistic Assays

| Concentration of this compound (µM) | Relative ROS Production (Fold Change vs. Control) | Intracellular GSH Level (% of Control) | Cell Viability (% of Control) |

| 0 (Vehicle) | 1.0 | 100 | 100 |

| 1 | 1.8 | 85 | 92 |

| 5 | 4.5 | 52 | 65 |

| 10 | 9.2 | 28 | 38 |

| 25 | 16.5 | 11 | 15 |

Conclusion and Future Directions

The proposed mechanism of action for this compound, centered on redox cycling and covalent modification, provides a solid, testable framework for future research. While direct evidence is currently lacking, the strong analogy to well-studied naphthoquinones lends significant credence to this hypothesis.

Future research should focus on validating these initial hypotheses. Key next steps would include:

-

Identification of Protein Targets: Utilizing proteomics approaches, such as activity-based protein profiling, to identify specific proteins that are covalently modified by the quinone form of the compound.

-

In Vivo Studies: Assessing the compound's efficacy and toxicity in animal models to determine its therapeutic potential and to understand its mechanism of action in a more complex biological system.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand how modifications to its chemical structure affect its biological activity.

By systematically investigating this proposed mechanism, the scientific community can unlock the potential therapeutic applications of this and related compounds.

The Biological Versatility of Phenyl 1,4-dihydroxy-2-naphthoate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biological activities associated with the naphthoquinone scaffold, with a specific focus on Phenyl 1,4-dihydroxy-2-naphthoate and its closely related analogs. While direct experimental data on this compound is emerging, a wealth of research on its parent compound, 1,4-dihydroxy-2-naphthoic acid (DHNA), and the structurally similar lawsone (2-hydroxy-1,4-naphthoquinone) derivatives, provides a strong predictive framework for its potential therapeutic applications. This document synthesizes the current understanding of the anti-inflammatory, anticancer, and antimicrobial properties of these compounds, offering detailed experimental protocols and mechanistic insights to guide future research and drug development efforts.

Introduction: The Naphthoquinone Core - A Privileged Scaffold in Drug Discovery

The 1,4-naphthoquinone skeleton is a recurring motif in a vast array of natural products and synthetic compounds that exhibit significant biological activities. From the historical use of henna, containing the pigment lawsone, to the clinical application of naphthoquinone-based anticancer drugs, this chemical scaffold has consistently proven to be a fertile ground for therapeutic innovation. This compound, as an ester derivative of the bioactive DHNA, represents a compelling molecule for investigation. The phenyl ester moiety may influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability, potentially offering advantages over its carboxylic acid precursor.

This guide will delve into the key biological activities attributed to the 1,4-dihydroxy-2-naphthoate core and related naphthoquinones, providing both the foundational knowledge and the practical methodologies to empower researchers in their exploration of this promising class of molecules.

Anti-inflammatory Activity: Modulation of the Aryl Hydrocarbon Receptor

A significant body of evidence points to the anti-inflammatory potential of 1,4-dihydroxy-2-naphthoic acid (DHNA), a bacterial-derived metabolite found in the gut.[1][2] The primary mechanism underlying this activity is its function as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2]

Mechanism of Action: AhR-Dependent Signaling

Activation of the AhR by ligands like DHNA initiates a signaling cascade that can lead to the suppression of pro-inflammatory cytokine production.[1][3] Upon binding to DHNA, the AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating their transcription. This can result in the downregulation of key inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow: Assessing Anti-inflammatory Effects

A common and effective method to screen for anti-inflammatory activity is to use a murine macrophage cell line such as RAW 264.7. These cells can be stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, and the ability of a test compound to mitigate this response can be quantified.

Protocol: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (or DHNA as a positive control) for 1 hour. A typical concentration range to start with is 1-100 µM.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control.

The DSS-induced colitis model in mice is a well-established and widely used model that mimics many aspects of human ulcerative colitis.[4][5] This model is valuable for assessing the in vivo efficacy of potential anti-inflammatory agents.

Protocol: DSS-Induced Colitis in Mice

-

Animal Model: Use 8-10 week old C57BL/6 mice.

-

Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.

-

Treatment: Administer this compound orally (e.g., by gavage) daily, starting either concurrently with DSS administration (prophylactic model) or after the onset of clinical signs (therapeutic model). A typical dose for related compounds is around 20 mg/kg.[3]

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) score based on these parameters.

-

Termination and Tissue Collection: At the end of the study period, euthanize the mice and collect the colon.

-

Macroscopic Evaluation: Measure the colon length and assess for macroscopic signs of inflammation.

-

Histological Analysis: Fix a portion of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, crypt damage, and ulceration.

-

Myeloperoxidase (MPO) Assay: Homogenize a section of the colon and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit.

-

Cytokine Analysis: Homogenize a section of the colon and measure pro-inflammatory cytokine levels using ELISA or quantitative real-time PCR (qRT-PCR).

Anticancer Activity: A Multi-pronged Attack on Malignant Cells

Derivatives of lawsone and other 1,4-naphthoquinones have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[6][7][8] Their anticancer effects are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Proposed Mechanisms of Anticancer Action

The anticancer activity of naphthoquinones is multifaceted and can involve:

-

Induction of Oxidative Stress: Naphthoquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components and trigger apoptosis.

-

Inhibition of Topoisomerases: Some naphthoquinones can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair, leading to DNA damage and cell death.

-

Modulation of Signaling Pathways: These compounds can affect various signaling pathways involved in cell proliferation and survival, such as the NF-κB and MAPK pathways.

Caption: Key mechanisms of anticancer activity for naphthoquinone derivatives.

Experimental Workflow: Evaluating Anticancer Potential

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.

Protocol: MTT Assay for IC₅₀ Determination

-

Cell Culture and Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Table 1: Example IC₅₀ Values for Naphthoquinone Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Naphthazarin | Various | Various | 0.16 - 1.7 | [9] |

| Plumbagin | DU-145 | Prostate | 1-3 | [10] |

| Juglone | HT-29 | Colon | 1-3 | [10] |

| This compound | TBD | TBD | TBD |

TBD: To be determined through experimentation.

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting and quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[2][11][12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.

Protocol: Colorimetric Caspase-3/7 Activity Assay

-

Cell Lysis: Treat cells with the test compound, harvest them, and lyse them to release the cellular contents.

-

Substrate Addition: Add a colorimetric substrate for caspase-3/7 (e.g., DEVD-pNA) to the cell lysate.[6][13]

-

Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, releasing a colored product (p-nitroaniline).

-

Absorbance Measurement: Measure the absorbance of the colored product at 405 nm using a microplate reader.

-

Data Analysis: Quantify the increase in caspase activity relative to untreated control cells.

Antimicrobial Activity: Disrupting Microbial Viability

Lawsone and its derivatives have long been recognized for their antimicrobial properties, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15]

Mechanisms of Antimicrobial Action

The antimicrobial effects of naphthoquinones are thought to be mediated by several mechanisms, including:

-

Membrane Disruption: These compounds can intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Generation of Reactive Oxygen Species (ROS): Similar to their anticancer effects, naphthoquinones can induce oxidative stress in microbial cells, damaging essential biomolecules.[16]

-

Enzyme Inhibition: Naphthoquinones can inhibit the activity of various microbial enzymes that are crucial for survival.

Experimental Workflow: Characterizing Antimicrobial Properties

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Protocol: Broth Microdilution for MIC and MBC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).[1]

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows a ≥99.9% reduction in the initial inoculum.[7][17]

Protocol: Assessment of Membrane Integrity

-

Bacterial Suspension: Prepare a suspension of the test bacteria in a suitable buffer.

-

Treatment: Treat the bacterial suspension with the test compound at its MIC.

-

Staining: Add a fluorescent dye that can only enter cells with compromised membranes, such as propidium iodide (PI).

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Protocol: Measurement of Intracellular ROS Production

-

Bacterial Culture: Grow the test bacteria to the mid-log phase.

-

Treatment: Treat the bacterial culture with the test compound.

-

Probe Loading: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the culture.

-

Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.[8]

Conclusion and Future Directions

This compound, by virtue of its structural similarity to the well-studied 1,4-dihydroxy-2-naphthoic acid and lawsone derivatives, holds considerable promise as a bioactive molecule. The anti-inflammatory, anticancer, and antimicrobial activities associated with the naphthoquinone scaffold provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically evaluate the biological potential of this compound and its analogs.

Future research should focus on the direct evaluation of this compound in the described assays to confirm and quantify its activity. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related esters, will be crucial in optimizing the therapeutic potential of this scaffold. Furthermore, in vivo studies to assess the pharmacokinetics, safety, and efficacy of promising lead compounds will be essential for their translation into clinical applications. The exploration of this compound and its derivatives is a promising avenue for the discovery of novel therapeutic agents to address a range of human diseases.

References

- 1. protocols.io [protocols.io]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]

- 3. Antibacterial and cytotoxic activities of naphthoquinone pigments from Onosma visianii Clem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V Staining Protocol [bdbiosciences.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phytopharmajournal.com [phytopharmajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. bmglabtech.com [bmglabtech.com]

A Comprehensive Spectroscopic Guide to Phenyl 1,4-dihydroxy-2-naphthoate

This technical guide provides an in-depth analysis of the key spectroscopic data for Phenyl 1,4-dihydroxy-2-naphthoate (CAS 54978-55-1), a significant derivative of 1,4-dihydroxy-2-naphthoic acid. Given that 1,4-dihydroxy-2-naphthoic acid serves as a crucial intermediate in the biosynthesis of alizarin-type anthraquinones in plants, understanding the structural and electronic properties of its derivatives is paramount for researchers in natural product synthesis, drug discovery, and materials science.[1] This document synthesizes predictive data based on foundational spectroscopic principles and empirical data from structurally analogous compounds to offer a robust characterization framework for researchers, scientists, and drug development professionals.

The molecule, with the formula C₁₇H₁₂O₄ and a molecular weight of 280.27 g/mol , features a dihydroxynaphthalene core esterified with a phenyl group.[2][3] This combination of a phenolic system, a conjugated naphthalene ring, and an aromatic ester gives rise to a distinct and interpretable spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, distinct signals are expected for the naphthalene core, the phenyl ester moiety, and the hydroxyl groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals in three main regions: the downfield aromatic region for the naphthalene and phenyl protons, and a typically broad signal for the phenolic hydroxyl protons. The electron-donating hydroxyl groups and the electron-withdrawing ester functionality will dictate the precise chemical shifts of the naphthalene ring protons.[4]

-

Naphthalene Protons (5H): These protons will appear in the aromatic region (~7.0-8.5 ppm).

-

H-3: This proton is on a double bond between two carbons bearing electron-donating (-OH) and electron-withdrawing (-COOPh) groups. It is expected to appear as a singlet at a relatively shielded position compared to other naphthalene protons, likely around 7.0-7.2 ppm.

-

H-5 and H-8: These "peri" protons are subject to deshielding effects from the adjacent benzene ring and carbonyl group. They are expected to be the most downfield of the naphthalene protons, likely appearing as doublets around 8.2-8.5 ppm.[5]

-

H-6 and H-7: These protons will form a more complex multiplet, appearing as triplets or doublet of doublets in the range of 7.5-7.8 ppm, based on data from similar naphthalene systems.[6]

-

-

Phenyl Protons (5H): The protons of the phenyl ester group will also reside in the aromatic region.

-

Ortho-protons (2H): Expected around 7.2-7.4 ppm.

-

Meta- and Para-protons (3H): Expected to overlap in a multiplet around 7.1-7.3 ppm.

-

-

Hydroxyl Protons (2H): The two phenolic -OH protons are expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically appears between 9.0 and 11.0 ppm in DMSO-d₆. This signal will disappear upon D₂O exchange.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene H-3 | 7.0 - 7.2 | Singlet (s) |

| Naphthalene H-6, H-7 | 7.5 - 7.8 | Multiplet (m) |

| Naphthalene H-5, H-8 | 8.2 - 8.5 | Multiplet (m) |

| Phenyl H-ortho, meta, para | 7.1 - 7.4 | Multiplet (m) |

| Phenolic OH (x2) | 9.0 - 11.0 (in DMSO-d₆) | Broad Singlet (br s) |

Table 1: Predicted ¹H NMR chemical shifts.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide direct insight into the carbon skeleton, with 17 distinct signals expected. The chemical shifts are influenced by hybridization and the electronic effects of substituents.[7][8]

-

Carbonyl Carbon (1C): The ester carbonyl carbon is the most deshielded, expected in the 165-170 ppm range.[9]

-

Aromatic Carbons (16C):

-

C-1 and C-4 (bearing -OH): These carbons are significantly shielded by the oxygen atom and are expected around 150-155 ppm.

-

C-2 and C-4a, C-8a (quaternary): These carbons will appear in the 115-135 ppm range. The carbon attached to the ester (C-2) will be further downfield.

-

Naphthalene CH Carbons: Expected in the range of 105-130 ppm. C-3, being adjacent to the ester, will likely be distinct.

-

Phenyl Carbons: The ipso-carbon attached to the ester oxygen will be around 150 ppm, while the others will appear in the typical 120-130 ppm range.[10]

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| C1, C4 (C-OH) | 150 - 155 |

| Phenyl C-ipso (C-O) | ~150 |

| Naphthalene & Phenyl CH | 105 - 130 |

| Naphthalene Quaternary | 115 - 135 |

Table 2: Predicted ¹³C NMR chemical shifts.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons like phenols, as it allows for their observation.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

-

2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (to identify H-H couplings) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons).

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups within the molecule. The spectrum will be dominated by absorptions from the hydroxyl, ester carbonyl, and aromatic moieties.

-

O-H Stretching: A prominent, broad absorption band is expected in the 3500-3200 cm⁻¹ region, characteristic of hydrogen-bonded phenolic hydroxyl groups.[11][12]

-

Aromatic C-H Stretching: Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[13]

-

C=O Stretching: A very strong and sharp absorption corresponding to the ester carbonyl group should be present. For aromatic esters, this peak typically appears between 1740-1715 cm⁻¹. Conjugation with the naphthalene ring system will likely place this absorption towards the lower end of this range, around 1720 cm⁻¹.[14]

-

Aromatic C=C Stretching: Multiple sharp bands of medium to strong intensity are expected in the 1600-1450 cm⁻¹ region, indicative of the naphthalene and phenyl rings.[13]

-

C-O Stretching: Two distinct C-O stretching bands are anticipated. The aryl-ester C-O stretch will produce a strong band around 1300-1200 cm⁻¹, while the phenol C-O stretch will appear around 1200 cm⁻¹.[12]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch (H-bonded) | 3500 - 3200 | Broad, Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Sharp, Medium |

| Ester C=O | Stretch | ~1720 | Sharp, Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Sharp, Medium-Strong |

| Ester/Phenol C-O | Stretch | 1300 - 1150 | Strong |

Table 3: Predicted characteristic IR absorption bands.

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Under electron ionization (EI), aromatic compounds like this compound typically show a prominent molecular ion peak.[15][16]

-

Molecular Ion (M⁺˙): A strong molecular ion peak is expected at m/z = 280 , corresponding to the molecular weight of the compound (C₁₇H₁₂O₄).

-

Key Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting cations. The ester linkage is a prime site for cleavage.

-

Loss of Phenoxy Radical: The most characteristic fragmentation for phenyl esters is the alpha-cleavage leading to the loss of a phenoxy radical (•OPh, 93 Da). This will generate a highly stable naphthoyl cation.[17][18]

-

m/z 187: [M - OPh]⁺

-

-

Decarbonylation: The naphthoyl cation at m/z 187 can subsequently lose a molecule of carbon monoxide (CO, 28 Da).

-

m/z 159: [M - OPh - CO]⁺

-

-

Formation of Phenyl/Phenoxy Ions: Fragments corresponding to the phenyl portion may also be observed.

-

m/z 94: [PhOH]⁺˙ (from rearrangement and loss of the naphthoquinone ketene)

-

m/z 77: [Ph]⁺

-

-

| Predicted m/z | Proposed Fragment Identity | Notes |

| 280 | [C₁₇H₁₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 187 | [C₁₁H₇O₃]⁺ | M - •OPh (Loss of phenoxy radical) |

| 159 | [C₁₀H₇O₂]⁺ | m/z 187 - CO (Loss of carbon monoxide) |

| 94 | [C₆H₆O]⁺˙ | Phenol radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table 4: Predicted key fragments in the EI mass spectrum.

Caption: Proposed primary fragmentation pathway.

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 100°C to 280°C).

-

MS Method: The GC is coupled to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-400.

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound to identify the molecular ion and key fragment ions.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. The predicted data provides a clear roadmap for confirmation: ¹H and ¹³C NMR will define the precise carbon-hydrogen framework, IR spectroscopy will confirm the presence of key hydroxyl and ester functional groups, and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. This comprehensive guide serves as a valuable resource for researchers, ensuring accurate and efficient characterization of this important naphthalenic compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. chemscene.com [chemscene.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. compoundchem.com [compoundchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. This compound(54978-55-1) 13C NMR [m.chemicalbook.com]

- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 13. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. GCMS Section 6.14 [people.whitman.edu]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phenyl 1,4-dihydroxy-2-naphthoate: A Technical Guide to its Role as a Biosynthetic Intermediate in Vitamin K Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Significance of Phenyl 1,4-dihydroxy-2-naphthoate and its Core Acid

This compound is a phenyl ester derivative of the crucial biosynthetic intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA).[1][2][3][4][5] While this compound is primarily recognized as a chemical reagent in organic synthesis, particularly in the manufacturing of dyes, pigments, and photosensitive materials, its structural relationship with DHNA places it at the center of a fundamentally important biological pathway: the biosynthesis of vitamin K.[6][7] This guide will delve into the intricate biosynthesis of DHNA, the direct precursor to phylloquinone (vitamin K1) and menaquinone (vitamin K2), and explore the potential of this pathway as a target for novel therapeutic agents.

Vitamin K is an essential fat-soluble vitamin that plays a critical role in blood coagulation, bone metabolism, and the prevention of vascular calcification.[8] Phylloquinone is synthesized by plants and is the primary dietary source of vitamin K for humans.[6] Menaquinones are a family of related compounds primarily produced by bacteria, including those in the human gut.[8] The biosynthesis of the naphthoquinone ring, the core structure of all vitamin K forms, proceeds through the intermediate DHNA.

The Biosynthesis of 1,4-dihydroxy-2-naphthoic acid (DHNA): A Multi-Step Enzymatic Cascade

The biosynthesis of DHNA is a well-conserved pathway in bacteria and plants, involving a series of enzymatic reactions that convert chorismate, a key intermediate of the shikimate pathway, into the bicyclic naphthoquinone precursor. The enzymes involved are often referred to as "Men" proteins, named after their discovery in the study of menaquinone biosynthesis in Escherichia coli.

The key steps in the conversion of chorismate to DHNA are as follows:

-

Conversion of Chorismate to Isochorismate: The pathway initiates with the isomerization of chorismate to isochorismate, catalyzed by isochorismate synthase (MenF) .

-

Formation of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC): SHCHC synthase (MenD) catalyzes the addition of α-ketoglutarate to isochorismate.

-

Dehydrogenation to o-succinylbenzoate (OSB): SHCHC dehydrogenase (MenH) is responsible for the aromatization of SHCHC to form o-succinylbenzoate.

-

Activation of OSB: OSB-CoA synthetase (MenE) activates OSB by ligating it to coenzyme A (CoA), forming OSB-CoA. This step requires ATP.

-

Cyclization to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA): The crucial ring closure is catalyzed by 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) , which converts OSB-CoA into the naphthoquinone skeleton.

-

Hydrolysis to DHNA: Finally, a currently uncharacterized thioesterase (MenI) is proposed to hydrolyze DHNA-CoA to release the final product, 1,4-dihydroxy-2-naphthoic acid (DHNA).

The following diagram illustrates the biosynthetic pathway from chorismate to DHNA:

Caption: Biosynthetic pathway of 1,4-dihydroxy-2-naphthoic acid (DHNA).

From DHNA to Vitamin K: The Final Steps

Once DHNA is synthesized, it is prenylated by the enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA) , which attaches a polyprenyl side chain to the naphthoquinone ring. This is a key step that commits DHNA to the vitamin K biosynthetic pathway. Following prenylation, a final methylation step, catalyzed by demethylmenaquinone methyltransferase (MenG) , yields the active menaquinone.

The DHNA Biosynthetic Pathway: A Promising Target for Novel Antimicrobials

The enzymes of the menaquinone biosynthetic pathway are essential for the survival of many pathogenic bacteria, yet they are absent in humans. This makes them attractive targets for the development of new antibiotics. Inhibitors of the "Men" enzymes could selectively disrupt bacterial growth without affecting the host. Research has focused on developing inhibitors for several enzymes in this pathway, including MenA, the prenyltransferase that acts on DHNA. The development of compounds that mimic DHNA, such as this compound, could be a valuable strategy for designing potent and selective enzyme inhibitors.

Experimental Protocols for Studying the DHNA Biosynthetic Pathway

1. Expression and Purification of Men Enzymes

A fundamental step in characterizing the enzymes of the DHNA pathway is their recombinant expression and purification.

-

Step 1: Gene Cloning: The genes encoding the Men enzymes (e.g., menB, menE) are amplified from the genomic DNA of a target organism (e.g., E. coli, Mycobacterium tuberculosis) using polymerase chain reaction (PCR).

-

Step 2: Vector Ligation: The amplified gene is ligated into an expression vector, often containing a tag (e.g., His-tag, GST-tag) for affinity purification.

-

Step 3: Transformation and Expression: The recombinant plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3). Protein expression is induced by the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Step 4: Cell Lysis and Purification: The bacterial cells are harvested and lysed. The target protein is then purified from the cell lysate using affinity chromatography, followed by further purification steps like ion-exchange and size-exclusion chromatography if necessary.

2. In Vitro Enzyme Assays

Enzyme assays are crucial for determining the kinetic parameters of the Men enzymes and for screening potential inhibitors.

-

Example: MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) Assay:

-

Substrate: o-succinylbenzoyl-CoA (OSB-CoA)

-

Reaction: The conversion of OSB-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) can be monitored spectrophotometrically by measuring the decrease in absorbance of the thioester bond at around 232 nm.

-

Assay Components: Purified MenB enzyme, OSB-CoA substrate in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Procedure: The reaction is initiated by adding the enzyme to the substrate mixture. The change in absorbance over time is recorded to determine the initial reaction rate.

-

Inhibitor Screening: Potential inhibitors, such as analogs of DHNA or OSB-CoA, can be added to the assay mixture to assess their effect on the enzyme's activity.

-

The following diagram outlines a general workflow for inhibitor screening against a Men enzyme:

Caption: Workflow for screening inhibitors of Men enzymes.

Analytical Techniques for the Detection and Quantification of DHNA and Related Naphthoquinones

The analysis of DHNA and other naphthoquinones is essential for studying their biosynthesis and for pharmacokinetic studies of potential inhibitors. High-performance liquid chromatography (HPLC) is the most widely used technique.

| Analytical Technique | Stationary Phase | Mobile Phase (Typical) | Detection Method | Application |

| Reverse-Phase HPLC | C18 or Phenyl | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., formic acid, acetic acid) | UV-Vis, Diode Array Detector (DAD), Fluorescence, Mass Spectrometry (MS) | Quantification of DHNA and other naphthoquinones in biological samples and in vitro assays. |

| LC-MS/MS | C18 | Gradient of acetonitrile and water with formic acid | Tandem Mass Spectrometry | Highly sensitive and selective detection and quantification, structural elucidation of metabolites. |

Conclusion

While this compound may not be a natural biosynthetic intermediate itself, its core structure, 1,4-dihydroxy-2-naphthoic acid (DHNA), is a pivotal molecule in the biosynthesis of vitamin K. Understanding the enzymatic pathway leading to DHNA provides a wealth of opportunities for scientific research and drug development. The enzymes in this pathway represent validated targets for the discovery of novel antibacterial agents. The chemical tractability of DHNA and its derivatives, including this compound, offers a promising avenue for the design of potent and selective inhibitors to combat bacterial infections. Further research into the structure and function of the "Men" enzymes will undoubtedly pave the way for the development of the next generation of antibiotics.

References

- 1. nbinno.com [nbinno.com]

- 2. Menaquinone (vitamin K2) biosynthesis: conversion of o-succinylbenzoic acid to 1,4-dihydroxy-2-naphthoic acid by Mycobacterium phlei enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1,4-dihydroxy-2-naphthoate | Semantic Scholar [semanticscholar.org]

- 5. Biosynthesis of menaquinones. Enzymatic prenylation of 1,4-dihydroxy-2-naphthoate by Micrococcus luteus membrane fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 7. biorxiv.org [biorxiv.org]

- 8. 1,4-dihydroxy-6-naphthoate biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Crystal Structure of Phenyl 1,4-dihydroxy-2-naphthoate

Abstract

This technical guide provides a comprehensive overview of Phenyl 1,4-dihydroxy-2-naphthoate, a significant derivative of naphthoic acid. The document delves into the synthesis, spectroscopic characterization, and thermal analysis of this compound. A central focus of this guide is the exploration of its crystal structure. While an experimentally determined crystal structure is not publicly available, this guide presents a theoretical and predictive analysis based on established crystallographic principles and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the detailed physicochemical properties of this compound.

Introduction: The Significance of Naphthoate Derivatives

Naphthoic acid derivatives are a class of organic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science. The 1,4-dihydroxy-2-naphthoate scaffold, in particular, is a key intermediate in the biosynthesis of menaquinones (Vitamin K2) in microorganisms.[1][2] The parent compound, 1,4-dihydroxy-2-naphthoic acid, has demonstrated biological activities, including the promotion of Bifidobacterium proliferation and potential therapeutic applications for psoriasis.[3] The introduction of a phenyl ester group to this core structure, yielding this compound, can significantly alter its physicochemical properties, such as solubility, stability, and bioavailability, making it a compound of interest for further investigation.

Molecular and Physicochemical Profile

This compound, with the CAS number 54978-55-1, is systematically named phenyl 1,4-dihydroxynaphthalene-2-carboxylate.[4][5] Its molecular formula is C₁₇H₁₂O₄, corresponding to a molecular weight of 280.27 g/mol .[4]

| Property | Value | Source |

| CAS Number | 54978-55-1 | [4][6] |

| Molecular Formula | C₁₇H₁₂O₄ | [4] |

| Molecular Weight | 280.27 g/mol | [4] |

| Melting Point | 156 °C | [6] |

| Boiling Point (Predicted) | 505.4±35.0 °C | [6] |

| Density (Predicted) | 1.375±0.06 g/cm³ | [6] |

| pKa (Predicted) | 8.39±0.50 | [6] |

| LogP (Computational) | 3.4702 | [4] |

| Topological Polar Surface Area (TPSA) | 66.76 Ų | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of 1,4-dihydroxy-2-naphthoic acid with phenol.[5] The choice of coupling agents and reaction conditions is critical to ensure high yield and purity.

Recommended Synthetic Protocol: Acid Chloride-Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with phenol.

Step-by-Step Protocol:

-

Acid Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,4-dihydroxy-2-naphthoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Esterification:

-

Dissolve the resulting crude acid chloride in a fresh portion of dry DCM or THF.

-

In a separate flask, dissolve phenol (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 equivalents) in the same solvent.

-

Slowly add the acid chloride solution to the phenol solution at 0 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

-

Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyl and phenyl rings, as well as signals for the hydroxyl protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.[7] The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ for the ester carbonyl group.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the ester C-O bond.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) corresponding to the molecular weight of 280.27 would be expected in the mass spectrum.

Crystal Structure Analysis (Theoretical and Predictive)

As of the writing of this guide, an experimentally determined crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available databases. However, based on the known crystal structures of similar naphthoate derivatives and computational modeling, we can predict the likely crystallographic properties.

Predicted Crystal Packing and Intermolecular Interactions

The molecular structure of this compound contains several functional groups capable of forming strong intermolecular interactions, which will govern the crystal packing.

-

Hydrogen Bonding: The two hydroxyl groups are strong hydrogen bond donors, and the carbonyl oxygen of the ester is a hydrogen bond acceptor. It is highly probable that the crystal structure will be dominated by a network of intermolecular hydrogen bonds.

-

π-π Stacking: The planar naphthyl and phenyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

X-ray Crystallography: A Methodological Overview

Should single crystals of this compound become available, single-crystal X-ray diffraction would be the definitive technique for determining its three-dimensional structure.

Experimental Workflow for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals are a prerequisite. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as a series of reflections.

-

Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. This model is then refined to obtain the final crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.

X-ray Crystallography Workflow Diagram

Caption: Generalized workflow for determining a crystal structure.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability and phase behavior of this compound.

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point, enthalpy of fusion, and detect any phase transitions. The endotherm corresponding to the melting point is expected to be sharp for a pure crystalline compound.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis can determine the decomposition temperature and provide insights into the thermal stability of the compound.

Conclusion and Future Directions

This compound is a compound of significant interest due to its relationship with biologically active naphthoquinones. This guide has provided a comprehensive overview of its synthesis, spectroscopic properties, and thermal behavior. While the experimental crystal structure remains to be determined, theoretical predictions suggest a structure dominated by hydrogen bonding and π-π stacking interactions. The definitive determination of the crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and potential applications in drug design and materials science.

References

- 1. Phenyl-Substituted Cibalackrot Derivatives: Synthesis, Structure, and Solution Photophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 54978-55-1|this compound|BLD Pharm [bldpharm.com]

- 4. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. This compound | 54978-55-1 | Benchchem [benchchem.com]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Phenyl 1,4-dihydroxy-2-naphthoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 1,4-dihydroxy-2-naphthoate is a molecule of interest owing to its structural relation to compounds with significant biological activity, such as vitamin K analogs.[1][2] Understanding its electronic structure and physicochemical properties at a quantum level is paramount for designing novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive, field-proven protocol for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT). We will delve into the causality behind methodological choices, from geometry optimization to the analysis of molecular orbitals and electrostatic potential, providing a self-validating workflow to ensure the trustworthiness of the results. The insights derived from these calculations are directly applicable to the rational design of drugs, offering a predictive framework for molecular reactivity, stability, and intermolecular interactions.[6][7]

Introduction: The 'Why' and 'How' of Computational Scrutiny

This compound (CAS 54978-55-1) belongs to the naphthoate class of compounds, which are recognized scaffolds in medicinal chemistry and materials science.[1][8] Its structure, featuring a phenyl ester linked to a dihydroxynaphthalene core, suggests potential for diverse chemical interactions, making it a candidate for drug design exploration.[8] Before committing to costly and time-consuming synthesis and in vitro testing, computational chemistry allows us to build a robust, data-driven understanding of the molecule's intrinsic properties.[5][9][10]

Quantum chemical calculations, particularly DFT, provide a powerful lens to examine the electronic behavior of molecules, offering insights that are not always accessible through experimental means alone.[11] By solving approximations of the Schrödinger equation, we can determine a molecule's stable 3D structure and a host of electronic properties that govern its behavior.[9] This guide will focus on a standard, yet powerful, DFT approach to characterize this compound, providing a foundational dataset for future drug discovery efforts.[3]

Theoretical & Methodological Framework